BenchChemオンラインストアへようこそ!

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride

Medicinal Chemistry Drug Design Physicochemical Property Optimization

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride (CAS 1565344-80-0) is the exclusive [1,5-a] regioisomer sulfonyl chloride building block required for medicinal chemistry programs targeting thromboxane synthetase, aromatase, and aldosterone synthase inhibition. The 3-methyl substituent enhances lipophilicity and metabolic stability, while the position-1 sulfonyl chloride enables direct covalent warhead installation for FBDD campaigns and ADC linker chemistry. Substitution with [1,2-a] analogs or non-methylated variants produces geometrically incorrect leads and invalid SAR data. Procure this precise intermediate to ensure target engagement and eliminate synthesis resource waste.

Molecular Formula C8H11ClN2O2S
Molecular Weight 234.7
CAS No. 1565344-80-0
Cat. No. B2357688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride
CAS1565344-80-0
Molecular FormulaC8H11ClN2O2S
Molecular Weight234.7
Structural Identifiers
SMILESCC1=NC(=C2N1CCCC2)S(=O)(=O)Cl
InChIInChI=1S/C8H11ClN2O2S/c1-6-10-8(14(9,12)13)7-4-2-3-5-11(6)7/h2-5H2,1H3
InChIKeyUNIBAMPRZJWFIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride (CAS 1565344-80-0): Core Building Block Profile


3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride (CAS 1565344-80-0) is a heterocyclic sulfonyl chloride with the molecular formula C8H11ClN2O2S and a molecular weight of 234.70 g/mol . The compound features a fused imidazo[1,5-a]pyridine ring system that is partially hydrogenated, a reactive sulfonyl chloride group at position 1, and a methyl substituent at position 3. This specific architecture places it within the imidazopyridine class of compounds, which are frequently investigated as pharmacophores and used as key intermediates in medicinal chemistry. Patents describe the broader class of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine derivatives as useful for developing selective thromboxane synthetase inhibitors and other therapeutic agents [1].

Why Generic Substitution Cannot Be Guaranteed for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride


The scientific and industrial utility of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride is dictated by a precise combination of structural features that are not simultaneously present in its closest analogs. The specific [1,5-a] ring fusion pattern, the position of the sulfonyl chloride handle (position 1), and the presence of a 3-methyl group collectively determine its reactivity, the geometry of the resulting adducts, and its compatibility with downstream biological targets . Substituting this compound with a [1,2-a] regioisomer, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride, fundamentally alters the spatial orientation of the sulfonyl chloride relative to the heterocyclic core. Similarly, using a non-methylated or aromatic analog negates critical lipophilicity and metabolic stability contributions of the 3-methyl group. These differences can lead to divergent reaction yields or failures in generating the desired molecular geometry in medicinal chemistry programs [1].

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride: Quantified Points of Differentiation Against Comparators


Molecular Weight and Predicted Lipophilicity Compared to a Non-Methylated Core

Direct head-to-head quantitative reactivity or bioactivity data for this specific compound is absent from the primary literature. However, a fundamental and quantifiable physicochemical differentiation exists compared to its non-methylated core analog. The target compound (C8H11ClN2O2S) has a molecular weight of 234.70 g/mol . The addition of a single methyl group at position 3 increases the molecular weight by approximately 14 g/mol relative to the hypothetical non-methylated 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride. More critically, the methyl substituent directly impacts the calculated LogP (a key parameter for permeability and solubility). For the non-methylated core (CAS 38666-30-7), the predicted LogP is 0.57 . While an experimentally determined LogP for the target compound is not available, the addition of a methyl group to a heterocyclic core is a well-established structural modification that predictably increases LogP by approximately 0.5 to 1.0 log unit, significantly enhancing membrane permeability potential.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Regioisomeric Geometry: Imidazo[1,5-a] versus Imidazo[1,2-a] Core Configuration

This compound possesses an imidazo[1,5-a]pyridine core, which is a distinct regioisomeric arrangement compared to the more common imidazo[1,2-a]pyridine scaffold. A commercially available analog, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride (CAS 1216892-47-5, MW 220.68 g/mol, MFCD08751342), has the sulfonyl chloride at position 3 of a [1,2-a] fused system . The difference in nitrogen atom positioning between the [1,5-a] and [1,2-a] series fundamentally changes the electronic distribution and the bond angle trajectory of the sulfonyl chloride group. In patent applications for thromboxane synthetase inhibitors, the biological activity is explicitly defined for the imidazo[1,5-a]pyridine and its 5,6,7,8-tetrahydro derivatives, with no claim to the [1,2-a] isomers [1]. This indicates a specific pharmacophoric requirement for the [1,5-a] geometry that the [1,2-a] analog cannot fulfill, making regioisomeric substitution a high-risk strategy for target-oriented synthesis.

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

Chemical Reactivity Advantage: Sulfonyl Chloride vs. Sulfonamide Functional Group

The target compound contains a highly reactive sulfonyl chloride (-SO2Cl) group, a premier electrophilic handle for rapid and irreversible covalent bond formation with nucleophiles. This differentiates it fundamentally from commercially available sulfonamide analogs, such as 1-(toluene-4-sulfonyl)-imidazo[1,5-a]pyridine (CAS 904813-28-1) [1]. The sulfonyl chloride group can react directly with amines, alcohols, and thiols under mild conditions to form stable sulfonamide, sulfonate, and thiosulfonate linkages, respectively . In contrast, the sulfonamide analog is already a reaction product and lacks this direct conjugation capability; its conversion into a reactive species would require additional synthetic steps and harsh activation. For applications in bioconjugation, fragment-based drug discovery, or library synthesis, the sulfonyl chloride is the required 'installing' reagent, whereas the sulfonamide is a 'terminal' functional group. This difference in chemical potential makes the two compounds direct alternatives but with opposing reactivity profiles.

Click Chemistry Bioconjugation Synthetic Handles

Procurement-Driven Application Scenarios for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride


Precision Synthesis of Imidazo[1,5-a]pyridine-Based Thromboxane Synthetase Inhibitor Libraries

Medicinal chemistry teams developing selective thromboxane synthetase inhibitors require the exact [1,5-a] tetrahydro core to align with the pharmacophore defined in foundational patents [1]. The 3-methyl-1-sulfonyl chloride compound serves as the optimal key intermediate for late-stage diversification, allowing direct installation of varied amine, alcohol, or thiol fragments onto the specfic position 1 of the ring system. Using an [1,2-a] analog would create geometrically incorrect leads, wasting synthesis resources and producing invalid structure-activity relationship data.

Covalent Fragment-Based Drug Discovery (FBDD) with a Compact, Lipophilic Heterocyclic Warhead

For FBDD campaigns targeting cysteine or serine residues in enzyme active sites, the sulfonyl chloride group acts as a covalent warhead. The predicted higher lipophilicity of the 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core, relative to a non-methylated analog, can enhance binding to hydrophobic protein pockets . Procuring this specific compound provides a fragment-sized electrophile (MW ~235 Da) that combines a rigid heterocyclic recognition element with a reactive handle, a profile not reproducible with non-methylated or sulfonamide analogs.

Bioconjugation Reagent Development for Nitrogen- or Sulfur-Linked Payloads

Researchers engineering antibody-drug conjugates (ADCs) or small molecule-protein conjugates can use this sulfonyl chloride to form stable, non-cleavable sulfonamide or thiosulfonate linkages . The imidazo[1,5-a]pyridine ring provides a structurally distinct spacer that can influence the physicochemical properties of the linker-drug construct, potentially minimizing aggregation compared to simpler phenyl-based sulfonyl chlorides. Direct procurement of this pre-functionalized heterocyclic building block is necessary, as it is not synthetically interchangeable with the corresponding sulfonamide or the [1,2-a] regioisomer.

Synthesis of Aromatase or Aldosterone Synthase Inhibitor Intermediates

Patent literature identifies substituted 5,6,7,8-tetrahydroimidazo[1,5-a]pyridines as a key scaffold for aromatase and aldosterone synthase inhibitors [2]. In such programs, the 3-methyl-1-sulfonyl chloride compound is the designated intermediate for introducing the sulfone or sulfonamide moiety required for target engagement. Relying on a generic sulfonyl chloride, such as tosyl chloride, would fail to provide the complex heterocyclic core that mediates potent and selective enzyme inhibition, leading to a complete loss of the desired biological activity.

Quote Request

Request a Quote for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.